N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine
Description
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine is a complex organic compound with the molecular formula C20H35NO7 This compound features a phenoxy group substituted with two methoxy groups, linked through an ethoxy chain to a propan-2-amine moiety
Properties
IUPAC Name |
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-12(2)16-8-9-19-10-11-20-15-13(17-3)6-5-7-14(15)18-4/h5-7,12,16H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJNJFGHKJXDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=C(C=CC=C1OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common method starts with the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2,6-dimethoxyphenoxyethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethanol. Finally, this compound undergoes a reaction with isopropylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dimethoxybenzoic acid, while reduction of the amine group can produce this compound derivatives.
Scientific Research Applications
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are explored to understand its potential as a pharmaceutical agent.
Medicine: Research focuses on its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and activity are crucial for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-butanamine
- 4-[2-[2-(2,6-dimethoxyphenoxy)ethyl-methylamino]ethoxy]-2-methyl-5-propan-2-ylphenol, hydrochloride
Uniqueness
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
